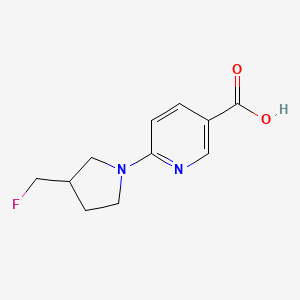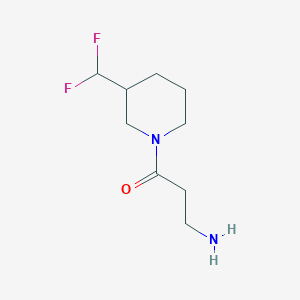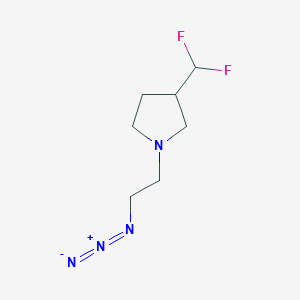
2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H13F2N3 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including those related to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, serve as fundamental structural units for vital biological molecules like heme and chlorophyll. These derivatives are pivotal in synthetic chemistry, contributing to the creation of compounds with various applications ranging from solvents to dyes. The extensive delocalization of nitrogen electrons bestows pyrrole systems with pronounced aromatic character, influencing the preparation and utility of a wide range of pyrrole derivatives (Anderson & Liu, 2000).
Difluoromethylation Techniques
The difluoromethyl group is regarded as a metabolically stable bioisostere for the amino group. Efficient methods for converting NH2 to CF2H are invaluable to medicinal chemistry. A Cu-catalyzed approach has been developed for this conversion, showcasing the adaptability of difluoromethylation techniques in the late-stage modification of complex pharmaceuticals (Zeng et al., 2020).
Synthesis of Hindered Amines
The synthesis of sterically hindered amines demonstrates the complexity and specificity achievable in chemical synthesis. Such methodologies enable the creation of compounds with precise structural and functional attributes, contributing to diverse fields such as pharmaceuticals and materials science (Jirkovsky, Greenblatt, & Baudy, 1991).
Redox-Annulations
Cyclic amines undergo redox-annulations with α,β-unsaturated carbonyl compounds, a process pivotal for the synthesis of ring-fused pyrroles and pyrrolidines. This technique exemplifies the utility of cyclic amines in constructing complex molecular architectures (Kang et al., 2015).
Heterocyclic Compounds and Fluorescence
Heterocyclic compounds derived from reactions involving ethylene spacers and amine functionalities exhibit intriguing properties, such as strong fluorescence and thermal stability. These characteristics are essential for the development of materials with specific optical and thermal properties (Raghavaiah et al., 2016).
Mécanisme D'action
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring with one nitrogen atom . Compounds containing a pyrrolidine ring are known to have a wide range of biological activities. They are used in drug discovery for the treatment of various diseases .
Pyrrolidine and Pyridine Moieties
The compound “2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” contains both a pyrrolidine and a pyridine moiety. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .
Fluorinated Compounds
The presence of fluorine in the compound could potentially enhance its biological activity. Fluorine atoms are often introduced into drug molecules to improve their metabolic stability, bioavailability, and to modulate their binding to biological targets .
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-9(12)7-3-5-15(6-7)10-8(13)2-1-4-14-10/h1-2,4,7,9H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEMAIKPRDDUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-amine](/img/structure/B1476645.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid](/img/structure/B1476646.png)




